molecular formula C2HLi B072669 Lithium hydrogenacetylide CAS No. 1111-64-4

Lithium hydrogenacetylide

Cat. No. B072669
CAS RN: 1111-64-4
M. Wt: 32 g/mol
InChI Key: XDGBLAFHHLKULM-UHFFFAOYSA-N
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Description

Lithium hydrogenacetylide, also known as ethynyllithium or lithium acetylenide, is a chemical compound with the formula C2HLi . It is an alkynyllithium compound resulting from the replacement of one of the hydrogens of acetylene by lithium .


Synthesis Analysis

While there are no direct sources available on the synthesis of Lithium hydrogenacetylide, it’s worth noting that lithium compounds have been synthesized using various methods. For instance, lithium hydride has been synthesized using an organic solvent-assisted catalyst-free mechanochemical reaction at mild gas pressures and room temperature .


Physical And Chemical Properties Analysis

Lithium, the alkali metal in Lithium hydrogenacetylide, has properties more similar to the alkaline earth magnesium than to its group member sodium . For example, lithium carbonate is insoluble in water like MgCO3 unlike Na2CO3 . This is the basis of separating lithium from natural brines containing alkali metals for its recovery .

Scientific Research Applications

Energy Storage and Battery Technology

Lithium metal, including its compounds like lithium hydrogenacetylide, is highly regarded in the field of energy storage, particularly in rechargeable batteries. Its exceptional theoretical specific capacity, low density, and the most negative electrochemical potential make it an ideal anode material. However, challenges such as uncontrollable dendritic growth and limited Coulombic efficiency during deposition/stripping have hindered its practical applications. Recent developments focus on ensuring safe and efficient operation of lithium metal anodes, crucial for next-generation energy storage systems like Li-air, Li-S, and Li metal batteries (Wu Xu et al., 2014).

Hydrogen Storage

Lithium hydrogenacetylide also shows promise in hydrogen storage. For instance, lithium borohydride (LiBH4) is recognized for its high gravimetric hydrogen capacity, making it a potential candidate for efficient onboard hydrogen storage technologies. Research has delved into various aspects including synthesis, hydrolysis, and the improvement of de/rehydrogenation properties of LiBH4 (C. Li et al., 2011).

Advanced Material Research

The properties of lithium-containing hydrides are extensively studied for their potential in various applications. Although primarily used in synthetic chemistry for selective reduction of functional groups, their role in hydrogen storage and electrochemical energy storage is also significant. In the realm of batteries, complex Li-containing hydrides are explored as Li-ion-conducting materials and active materials for anodes (U. Wietelmann, 2014).

Fusion Technology

In the field of fusion technology, lithium plays a critical role. Lithium application on plasma-facing components in magnetic confinement devices has improved plasma performance. Its ability to retain hydrogen isotopes, thus lowering wall recycling, has been a significant area of study, with potential implications for long-pulse operation and the development of flowing liquid lithium systems in fusion reactors (R. Kaita, 2019).

Solar Energy Applications

Lithium compounds like lithium imides and hydrides are investigated for high-temperature heat storage in concentrated solar thermal systems. Utilizing their endothermic/exothermic reactions with hydrogen, these materials are pivotal in harnessing solar energy and addressing its intermittent nature. However, challenges like the high temperature required for thermal storage and engineering problems at higher temperatures need to be overcome (T. Nguyen et al., 2017).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Lithium hydrogenacetylide . It’s advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

lithium;ethyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H.Li/c1-2;/h1H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGBLAFHHLKULM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HLi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90149497
Record name Lithium hydrogenacetylide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

32.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium hydrogenacetylide

CAS RN

1111-64-4
Record name Lithium hydrogenacetylide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lithium hydrogenacetylide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium hydrogenacetylide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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